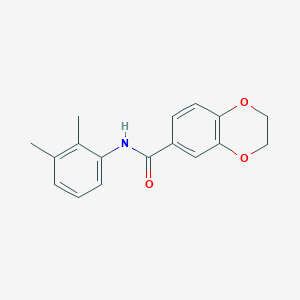![molecular formula C19H13N3O2S2 B251726 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anticancer agent.
Mechanism of Action
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding induces a conformational change in BMI-1, which disrupts its interaction with other proteins and inhibits its activity. This ultimately leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have specific effects on cancer cells, including the inhibition of cancer stem cell self-renewal and the induction of apoptosis. It has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its specificity for BMI-1, which makes it a useful tool for studying the role of BMI-1 in cancer. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is complex and may limit its availability for research purposes.
Future Directions
For N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide research include the development of more potent and selective BMI-1 inhibitors, as well as the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer stem cells and to identify biomarkers that can predict patient response to N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide treatment.
Conclusion
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a promising small molecule inhibitor with potential as an anticancer agent. Its specificity for BMI-1 and minimal effects on normal cells make it a useful tool for studying the role of BMI-1 in cancer. However, further research is needed to optimize its potency and selectivity and to explore its therapeutic potential in various types of cancer.
Synthesis Methods
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide was first synthesized by PTC Therapeutics, Inc. using a combination of organic chemistry techniques. The synthesis involves the reaction of 2-aminobenzofuran with 4-phenylthiazole-2-carbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with thiourea to yield N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential as an anticancer agent in various preclinical studies. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer cell self-renewal and proliferation. Inhibition of BMI-1 by N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C19H13N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-10-13-8-4-5-9-15(13)24-16)21-18(25)22-19-20-14(11-26-19)12-6-2-1-3-7-12/h1-11H,(H2,20,21,22,23,25) |
InChI Key |
URQYDSYNKKNSSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B251644.png)
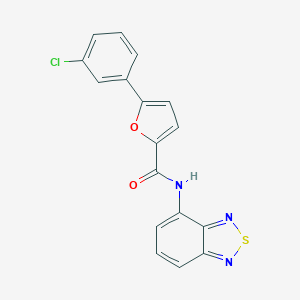
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)
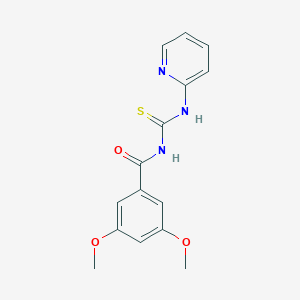
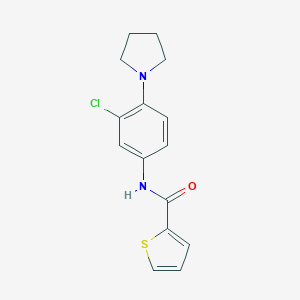
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
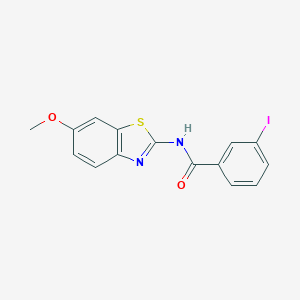
![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)
